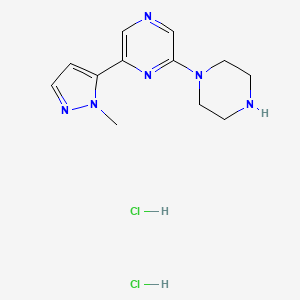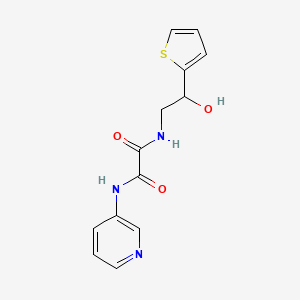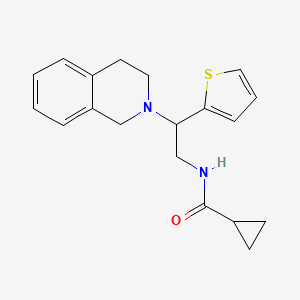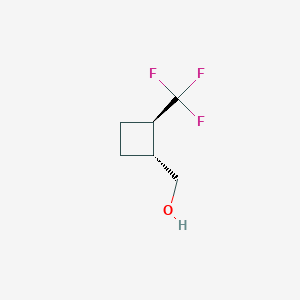![molecular formula C11H12ClNO2 B2593815 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid CAS No. 1511443-14-3](/img/structure/B2593815.png)
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a chlorine atom, a carboxylic acid group, and a tetrahydrocyclohepta[c]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a chlorinating agent, followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Lacks the chlorine and carboxylic acid groups, resulting in different chemical properties and reactivity.
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: Similar structure but differs in the position of the chlorine atom and ring fusion, affecting its chemical behavior.
Uniqueness
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the cyclohepta[c]pyridine ring system. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-9(11(14)15)8-5-3-1-2-4-7(8)6-13-10/h6H,1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOUWNBPIGUDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C(=C2CC1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2593734.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2593735.png)
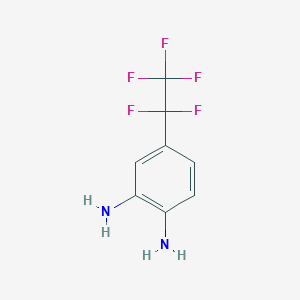
![1-Cyclopropyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2593738.png)
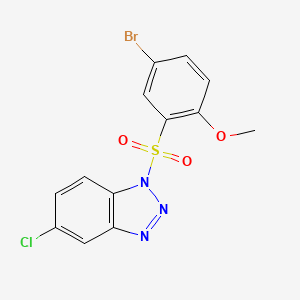

![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)
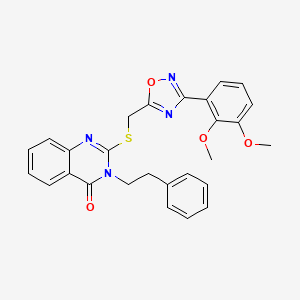
![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)
